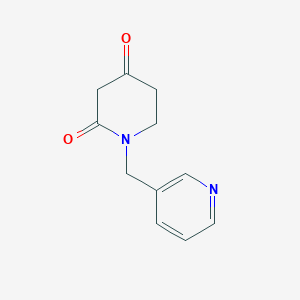
1-(Pyridin-3-ylmethyl)piperidine-2,4-dione
Cat. No. B8796845
M. Wt: 204.22 g/mol
InChI Key: JPACICCUYSDIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04663319
Procedure details


A mixture of methyl 1-(3-pyridylmethyl)-2,4-dioxopiperidine-3-carboxylate (8.50 g), acetonitrile (100 ml) and water (1.4 ml) is refluxed for one hour. The mixture is distilled to remove the solvent to give 1-(3-pyridylmethyl)-2,4-dioxopiperidine (6.66 g, quantitative) as crystals, m.p. 55°-60° C.
Name
methyl 1-(3-pyridylmethyl)-2,4-dioxopiperidine-3-carboxylate
Quantity
8.5 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][N:8]2[CH2:13][CH2:12][C:11](=[O:14])[CH:10](C(OC)=O)[C:9]2=[O:19])[CH:2]=1.C(#N)C>O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][N:8]2[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][C:9]2=[O:19])[CH:2]=1
|
Inputs


Step One
|
Name
|
methyl 1-(3-pyridylmethyl)-2,4-dioxopiperidine-3-carboxylate
|
|
Quantity
|
8.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)CN1C(C(C(CC1)=O)C(=O)OC)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for one hour
|
|
Duration
|
1 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The mixture is distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)CN1C(CC(CC1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.66 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
